Product packaging for Anthracene-1,5-dione(Cat. No.:CAS No. 61357-66-2)

Anthracene-1,5-dione

Cat. No.: B14578220
CAS No.: 61357-66-2
M. Wt: 208.21 g/mol
InChI Key: PQJKLTRMSHJEEN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Anthracene (B1667546) and Quinone Derivatives

The journey into the world of anthracene and its derivatives began in the 19th century. Anthracene (C₁₄H₁₀), a solid polycyclic aromatic hydrocarbon with three fused benzene (B151609) rings, was first isolated from coal tar. loinc.org Its discovery was a key step in the development of synthetic dyes. The most significant early derivative was 9,10-anthraquinone, which was synthesized from anthracene. wikipedia.org This became a cornerstone for the production of a vast array of dyes, including the historically important red dye, alizarin. chemcess.com

Quinones are a class of organic compounds derived from aromatic compounds by the conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds. This results in a fully conjugated cyclic dione (B5365651) structure. nih.gov The parent member of the quinone family is benzoquinone. The research on quinones has been prolific, revealing their critical roles in biological systems as electron carriers and their applications in medicinal chemistry. frontiersin.org Many clinically approved drugs, particularly in cancer therapy, are based on the quinone scaffold. frontiersin.org

The evolution of research saw a shift from extraction from natural sources to sophisticated synthetic methods. wikipedia.orgchemcess.com Modern research on anthracene and quinone derivatives is driven by their applications in materials science, such as in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes. ontosight.ai

Structural Significance of the 1,5-Dione Moiety within Anthracene Frameworks

The properties of anthracenediones are profoundly influenced by the position of the two ketone (dione) groups on the anthracene framework. The most common and stable isomer is 9,10-anthraquinone, where the carbonyl groups are on the central ring. wikipedia.org This configuration maintains the aromaticity of the two outer benzene rings.

In the case of Anthracene-1,5-dione, the dione moiety is located on the terminal rings of the anthracene structure. This placement fundamentally alters the electronic and structural characteristics of the molecule compared to its 9,10-isomer. The introduction of carbonyl groups at the 1 and 5 positions disrupts the aromaticity of the outer rings, which would likely result in a molecule with significantly different reactivity and stability.

While direct experimental data on this compound is scarce in scientific literature, theoretical studies on related structures provide insight. Density Functional Theory (DFT) calculations on anthracene derivatives show that the position of substituents has a profound impact on the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and reactivity. nsf.govresearchgate.netresearchgate.net For this compound, the non-planar geometry and disrupted conjugation across the entire fused ring system would distinguish it from the planar, highly conjugated 9,10-anthraquinone. This structural uniqueness suggests that its photophysical and electrochemical properties would be markedly different.

Table 1: Comparison of Common Anthracenedione Isomers Note: Data for this compound is theoretical/inferred due to a lack of experimental findings.

Property9,10-Anthracenedione1,4-AnthracenedioneThis compound (Inferred)
Structure Carbonyls on central ringCarbonyls on a terminal ringCarbonyls on opposite terminal rings
Common Name Anthraquinone (B42736)--
CAS Number 84-65-1 nih.gov635-89-2Not available
Appearance Yellow crystalline solid chemcess.comnih.gov--
Aromaticity Two outer rings are aromaticOne outer ring is aromaticAromaticity disrupted in both outer rings
Research Status Extensively studied wikipedia.orgMinor importance wikipedia.orgRarely studied

Overview of Academic Research Domains for this compound

The academic and industrial research surrounding anthracene and its quinone derivatives is vast and multifaceted. The applications stem directly from their chemical structures, which can be tailored for specific functions.

Key research domains for the well-studied 9,10-anthraquinone and its derivatives include:

Dyes and Pigments: Historically and currently, anthraquinone derivatives are vital in the dye industry due to their vibrant colors and stability. chemcess.comontosight.ai Derivatives like 1,5-dichloroanthraquinone (B31372) and 1,5-dihydroxyanthraquinone (B121750) are important intermediates for manufacturing various dyes. chemicalbook.comchemdad.com

Materials Science: The planar, conjugated structure of many anthracene derivatives makes them excellent candidates for organic electronics. They are investigated for use in OLEDs, OFETs, and as semiconductors. ontosight.ai

Medicinal Chemistry: The anthraquinone scaffold is present in numerous compounds with potent biological activities, including anticancer and antibacterial properties. ontosight.ai Research involves synthesizing new derivatives and evaluating their therapeutic potential.

Pulp and Paper Industry: 9,10-anthraquinone is used as a catalyst in the alkaline pulping process to increase pulp yield. wikipedia.org

Given the lack of literature on this compound, it is not a focus within these established research domains. Its unique, non-planar structure and different electronic properties mean it cannot be used as a direct substitute for the 9,10-isomer. However, should efficient synthetic routes be developed, its distinct structure could make it a target for exploratory research in materials science or as a novel scaffold in medicinal chemistry, precisely because its properties would differ from the conventional derivatives. The study of such rare isomers holds potential for uncovering new chemical behaviors and applications.

Table 2: Examples of 1,5-Disubstituted Derivatives of 9,10-Anthracenedione This table illustrates how the 1 and 5 positions on the stable 9,10-anthraquinone core are functionalized for various applications.

Compound NameCAS NumberKey Application/Research Area
1,5-Dichloroanthraquinone82-46-2Intermediate for vat and disperse dyes chemicalbook.com
1,5-Dinitroanthraquinone82-35-9Intermediate for 1,5-diaminoanthraquinone, used in dyes
1,5-Dihydroxyanthraquinone (Anthrarufin)117-12-4Intermediate for disperse blue dyes, potential antimalarial agent chemdad.com
1,5-Bis(p-tolylthio)anthracene-9,10-dione (B8695419)90572-48-8Studied for use in organic field-effect transistors (OFETs) ontosight.ai
1,5-Diphenoxyanthraquinone82-84-0Studied for potential in photodynamic therapy solubilityofthings.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8O2 B14578220 Anthracene-1,5-dione CAS No. 61357-66-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61357-66-2

Molecular Formula

C14H8O2

Molecular Weight

208.21 g/mol

IUPAC Name

anthracene-1,5-dione

InChI

InChI=1S/C14H8O2/c15-13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)16/h1-8H

InChI Key

PQJKLTRMSHJEEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=CC3=CC=CC(=O)C3=CC2=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Anthracene 1,5 Dione and Its Derivatives

Strategies for Anthracenedione Core Construction

The construction of the anthracenedione core is a critical step in the total synthesis of numerous related compounds. Strategies generally revolve around the formation of the central aromatic ring by connecting two pre-existing benzene-derived fragments or by annulating a third ring onto a naphthalene (B1677914) system.

Intramolecular cyclization reactions represent a cornerstone in the synthesis of the anthracenedione scaffold. These reactions typically involve the formation of one or two carbon-carbon bonds to close the final ring of the tricyclic system, often through electrophilic aromatic substitution mechanisms like the Friedel-Crafts reaction. beilstein-journals.orgbeilstein-journals.org

Strong protic acids and Lewis acids are frequently employed to promote the intramolecular cyclization needed to form the anthracenedione core. These catalysts activate substrates for electrophilic attack on an aromatic ring, leading to the desired ring closure.

One established method involves the double Friedel-Crafts acylation of a hydroquinone (B1673460) derivative with a phthalic anhydride (B1165640), followed by cyclization. A more direct approach utilizes the cyclization of substituted benzoic or propionic acids. For instance, polyphosphoric acid (PPA) and sulfuric acid (H₂SO₄) have been used to promote the intramolecular cyclization of specific benzoic acid derivatives to yield anthraquinones. beilstein-journals.orgbeilstein-journals.org In a process involving sequential intermolecular acylation and intramolecular Friedel-Crafts cyclization, H₂SO₄ was used to facilitate the ring-closing step to produce substituted anthraquinones. beilstein-journals.org

A regioselective synthesis of 1,5-dihydroxy-9,10-anthraquinone, a key derivative, was achieved starting from 1,4-dimethoxybenzene (B90301) and 4-methoxybutanoyl chloride via a Friedel-Crafts reaction. The subsequent cyclization of the resulting keto-diacid intermediate was effectively carried out using trifluoroacetic acid (TFA), which catalyzed the ring closure to form the octahydro-anthracenedione skeleton. Other acids, such as p-toluenesulfonic acid and hydrochloric acid, have also been successfully used to catalyze the cyclization-aromatization steps in the formation of other anthracene (B1667546) derivatives. nih.gov

Table 1: Examples of Acid Catalysts in Anthracene/Anthracenedione Synthesis

Acid CatalystSubstrate TypeReaction TypeReference
Trifluoroacetic Acid (TFA)Keto-diacidIntramolecular Cyclization
Sulfuric Acid (H₂SO₄)Benzoic acid derivativesIntramolecular Friedel-Crafts beilstein-journals.org
Hydrochloric Acid (HCl)1,1,2-diarylethyl scaffoldCyclization-Aromatization nih.gov
p-Toluenesulfonic acid1,1,2-diarylethyl scaffoldCyclization-Aromatization nih.gov

Beyond traditional Brønsted acids, various metal catalysts have been developed to facilitate intramolecular cyclizations, often offering milder conditions and improved selectivity. These reactions can proceed through different mechanisms, including Lewis acid-mediated Friedel-Crafts reactions or metal-catalyzed C-H activation pathways.

Zinc iodide (ZnI₂) has been shown to catalyze Diels-Alder reactions between 1,3-dienes and aroylpropiolates, which is followed by an intramolecular Friedel-Crafts cyclization to furnish the anthraquinone (B42736) skeleton. nih.gov Similarly, zinc bromide (ZnBr₂) has been used to mediate the regioselective annulation of 1,2-diarylmethine dipivalates to generate a variety of anthracene derivatives in very good yields under mild conditions. beilstein-journals.org

Metal trifluoromethanesulfonates, such as scandium(III) triflate (Sc(OTf)₃), are effective Lewis acids for catalyzing the intramolecular Friedel-Crafts acylation of aromatics with Meldrum's acid derivatives to produce cyclic ketones, a strategy applicable to indanone synthesis which shares principles with anthracenedione formation. beilstein-journals.org Gold catalysts, specifically AuCl, have been employed for the intramolecular double cyclization of diiodoethynylterphenyl compounds to synthesize halogenated dibenzo[a,h]anthracenes. beilstein-journals.org

Table 2: Metal Catalysts for Intramolecular Cyclization

Metal CatalystSubstrate TypeReaction TypeReference
Zinc Iodide (ZnI₂)1,3-dienes and aroylpropiolatesDiels-Alder / Friedel-Crafts nih.gov
Zinc Bromide (ZnBr₂)1,2-diarylmethine dipivalatesRegioselective Annulation beilstein-journals.org
Gold(I) Chloride (AuCl)DiiodoethynylterphenylsIntramolecular Double Cyclization beilstein-journals.org
Terbium(III) Triflate (Tb(OTf)₃)3-arylpropionic acidsFriedel-Crafts Cyclization beilstein-journals.org

In recent years, transition metal catalysis has emerged as a transformative force in the synthesis of anthracene scaffolds. nih.govfrontiersin.org Catalysts based on metals like palladium, rhodium, copper, and nickel enable a wide array of reactions, including cross-couplings, C-H activations, and cyclizations, that are crucial for building and functionalizing the anthracene core. frontiersin.org These methods often provide higher efficiency, greater functional group tolerance, and improved selectivity compared to classical synthetic routes. researchgate.netresearchgate.netnih.gov

Palladium catalysis is particularly prominent in the construction of aromatic systems, including anthracenes. Palladium-catalyzed oxidative processes often involve C-H activation, allowing for the direct formation of C-C bonds without the need for pre-functionalized starting materials.

One such strategy is the Pd(II)-catalyzed sp³ C–H alkenylation of diphenyl carboxylic acids with acrylates. This process involves the insertion of an acrylate (B77674) into a Pd-C bond, followed by a C-H activation and cyclization to form the anthracene core. beilstein-journals.orgfrontiersin.org Another powerful one-pot method involves the palladium-catalyzed C–H arylation of o-tolualdehydes with aryl iodides, followed by an acid-promoted cyclization to yield substituted anthracenes. beilstein-journals.orgbeilstein-journals.org Steric and electronic effects of the substituents have been noted to strongly influence the efficiency of the cyclization step in these reactions. beilstein-journals.org

Furthermore, palladium-catalyzed tandem C–H activation/bis-cyclization reactions of propargylic carbonates with terminal alkynes have been developed as a highly regioselective route to tetracyclic benz[a]anthracene derivatives. beilstein-journals.org Cross-coupling reactions like the Suzuki-Miyaura reaction, catalyzed by palladium complexes, are also instrumental in forming the biaryl bonds necessary for assembling the precursors to the anthracene framework. frontiersin.orgcolab.ws

Table 3: Selected Palladium-Catalyzed Reactions for Anthracene Synthesis

Catalyst SystemReaction TypeStarting MaterialsOxidantReference
Pd(OAc)₂sp³ C–H Alkenylation/CyclizationDiphenyl carboxylic acids, acrylatesNot specified beilstein-journals.orgfrontiersin.org
Pd(OAc)₂C–H Arylation/Cyclizationo-Tolualdehydes, aryl iodidesSilver oxidant beilstein-journals.orgbeilstein-journals.org
Pd(OAc)₂ / PPh₃Cross-coupling2-Iodoanthracene-9,10-dione, boronic acid esterNot applicable colab.ws
PdCl₂(CH₃CN)₂Oxidative Cyclizationα-alkenyl β-diketonesCuCl₂ mdpi.com

Rhodium catalysts have enabled novel and highly efficient pathways for constructing substituted anthracenes through oxidative benzannulation reactions. nih.govfrontiersin.org These methods typically involve the coupling of a naphthalene derivative with an alkyne, creating the third aromatic ring in a single, powerful step.

A key example is the rhodium-catalyzed oxidative benzannulation of N-adamantyl-1-naphthylamines with internal alkynes. nih.gov This reaction proceeds smoothly in the presence of a rhodium precatalyst, such as [Cp*RhCl₂]₂, and a copper(II) acetate (B1210297) (Cu(OAc)₂) oxidant. frontiersin.orgnih.gov The methodology is robust, tolerating both electron-donating and electron-withdrawing groups on the alkyne's benzene (B151609) ring and producing the target anthracene derivatives in moderate to good yields. beilstein-journals.orgfrontiersin.org This transformation is believed to proceed via a dual C-H bond activation mechanism. nih.gov

A similar strategy involves the rhodium-catalyzed oxidative coupling of arylboronic acids with internal alkynes. beilstein-journals.orgbeilstein-journals.org Using a copper-air oxidant system, this reaction provides access to 1,2,3,4-tetrasubstituted anthracene derivatives, demonstrating the utility of rhodium catalysis in building highly substituted fused aromatic compounds. beilstein-journals.orgbeilstein-journals.org

Table 4: Rhodium-Catalyzed Synthesis of Substituted Anthracenes

Catalyst SystemReaction TypeSubstratesOxidantReference
[Cp*RhCl₂]₂Oxidative BenzannulationN-adamantyl-1-naphthylamines, internal alkynesCu(OAc)₂ beilstein-journals.orgfrontiersin.orgnih.gov
Rhodium CatalystOxidative CouplingArylboronic acids, internal alkynesCopper-air beilstein-journals.orgbeilstein-journals.org

Transition Metal-Catalyzed Approaches to Anthracene Scaffolds

Other Metal-Catalyzed Transformations

Beyond the more common palladium-catalyzed reactions, other transition metals such as rhodium, iridium, and copper play significant roles in constructing and modifying the anthracene framework. These metals offer alternative catalytic cycles and reactivity patterns, enabling unique transformations.

Rhodium-catalyzed reactions have been effectively used for the synthesis of polysubstituted anthracene derivatives. For instance, the oxidative coupling of arylboronic acids with internal alkynes, facilitated by a rhodium catalyst, can produce 1,2,3,4-tetrasubstituted anthracenes. beilstein-journals.orgresearchgate.net Similarly, iridium-catalyzed [2+2+2] cycloaddition reactions of 1,2-bis(propiolyl)benzene derivatives with various alkynes provide a direct and efficient route to produce a range of anthraquinone derivatives in good to excellent yields. frontiersin.orgnih.govmdpi.com The choice of ligand, such as bis(diphenylphosphino)ethane (DPPE), is often crucial for the success of these iridium-catalyzed cycloadditions. frontiersin.orgnih.govmdpi.com

Copper-catalyzed reactions, particularly the Ullmann coupling, are instrumental in forming C-O and C-N bonds. This is demonstrated in the synthesis of ether-substituted anthracenediones, where 1,5-dihaloanthracene-9,10-diones react with alcohol derivatives. Microwave-assisted Ullmann couplings have been shown to improve reaction efficiency, leading to yields between 70-85%. vulcanchem.com

Table 1: Overview of Other Metal-Catalyzed Transformations for Anthracene Derivatives

Metal Catalyst Reaction Type Substrates Product Type Key Features Reference
Rhodium Oxidative Coupling Arylboronic acids, internal alkynes 1,2,3,4-Tetrasubstituted anthracenes Selective homologation beilstein-journals.orgresearchgate.net
Iridium [2+2+2] Cycloaddition 1,2-Bis(propiolyl)benzene derivatives, alkynes Substituted anthraquinones High yields (42-93%), simple procedure frontiersin.orgnih.govmdpi.com
Copper Ullmann Coupling 1,5-Dihaloanthracene-9,10-diones, allyl alcohols 1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione Microwave-assisted, enhanced efficiency (70-85% yield) vulcanchem.com

Regioselective Functionalization of Anthracene-1,5-dione

The ability to introduce functional groups at specific positions on the this compound scaffold is critical for tailoring its chemical and physical properties. Regioselectivity is often governed by the electronic nature of the existing substituents and the reaction conditions employed.

Nitration Reactions

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce nitro groups onto the anthracene core. The position of nitration is highly dependent on the reaction conditions and the directing effects of existing substituents. colab.ws For an unsubstituted anthracene-9,10-dione, nitration tends to occur at the α-position (1, 4, 5, or 8) due to the electron-withdrawing nature of the carbonyl groups, which deactivates the β-positions (2, 3, 6, or 7). colab.ws The use of specific catalysts, such as aluminosilicates (zeolites), in the presence of nitric acid and an acid anhydride can offer high regioselectivity and yield. google.comresearchgate.net For instance, nitration of certain aromatic compounds can be achieved with high regioselectivity using metal salts like ammonium (B1175870) molybdate (B1676688) or sodium tungstate (B81510) as catalysts under mild acidic conditions. scirp.org

Halogenation (e.g., Bromination) and Subsequent Derivatization

Halogenation, particularly bromination, introduces a versatile handle for further functionalization through cross-coupling or nucleophilic substitution reactions. The direct bromination of anthracene can yield products like 9-bromoanthracene. researchgate.net For anthracene-9,10-diones, halogenation at the 1 and 5 positions creates key intermediates like 1,5-dibromoanthracene-9,10-dione. cymitquimica.comcymitquimica.com This di-bromo derivative serves as a precursor for a variety of disubstituted anthracenediones. cymitquimica.comcymitquimica.com These halogenated intermediates are reactive towards nucleophiles and can participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. For example, 1,5-dichloroanthracene-9,10-dione is a common starting material for nucleophilic aromatic substitution (SNAr) reactions. vulcanchem.com

Nucleophilic Substitution Reactions to Introduce Heteroatom Substituents

The electron-deficient nature of the anthracenedione core facilitates nucleophilic aromatic substitution (SNAr) reactions, especially at positions activated by the carbonyl groups. This allows for the direct introduction of heteroatom substituents like nitrogen and sulfur.

The synthesis of aminoanthracenediones can be achieved through the nucleophilic substitution of halogen or hydroxyl groups on the anthracenedione ring with an appropriate amine. mdpi.com For instance, 1,4-dihydroxyanthraquinone can be treated with butylamine (B146782) in the presence of a catalyst like iodobenzene (B50100) diacetate to yield aminoanthraquinone derivatives. mdpi.com This direct amination approach is a common strategy for synthesizing biologically active molecules. Another route involves a stepwise process of chlorination followed by amination, which can provide regioselective control. For example, the synthesis of 1,8-bis[(4-methylphenyl)amino]-9,10-anthracenedione often utilizes the reaction of 1,8-dichloroanthraquinone (B31358) with 4-methylaniline, sometimes catalyzed by copper or palladium complexes to facilitate C-N bond formation.

Table 2: Amination Strategies for Anthracenediones

Starting Material Reagent Catalyst/Conditions Product Reference
1,4-Dihydroxyanthraquinone Butylamine PhI(OAc)2 2-(Butylamino)anthracene-1,4-dione mdpi.com
1,8-Dichloroanthraquinone 4-Methylaniline Copper(I) iodide or Palladium complexes 1,8-Bis[(4-methylphenyl)amino]-9,10-anthracenedione
Anthracenedione 4-Methylaniline Polar aprotic solvents (DMF, THF) Functionalized aminoanthracenedione

Thiol groups can be introduced onto the anthracene framework to create derivatives with unique properties for materials science and bioanalysis. Thiol-ene "click" chemistry provides a robust method for creating networks and functional materials. core.ac.uk For example, an ene-functional anthracene dimer can react with multifunctional thiols to form cross-linked networks. core.ac.uk These reactions are often efficient and proceed under mild conditions. Another approach involves the reaction of diazonium salts derived from aminoanthraquinones with dithiocarbamic acid amides to form anthraquinone mono- and dithiocarbamates. colab.ws Furthermore, the addition of thiols to quinone methides, which can be generated photochemically from precursors, offers a method for reversible surface functionalization. researchgate.net

Amination Strategies for Aminoanthracenediones

Green Chemistry Principles in Anthracenedione Synthesis

The growing emphasis on sustainable chemistry has propelled a shift towards the development of environmentally benign synthetic methodologies for producing this compound and its related anthraquinone derivatives. nih.gov, frontiersin.org Traditional synthesis routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. nih.gov, beilstein-journals.org In response, researchers are increasingly integrating the principles of green chemistry, which advocate for the prevention of waste, maximization of atom economy, use of safer chemicals and solvents, energy efficiency, and employment of renewable feedstocks and catalysts. kahedu.edu.in This paradigm shift is not only driven by environmental concerns but also by the need for more efficient, economical, and safer chemical processes. frontiersin.org The application of these principles in anthracenedione synthesis is evident in the exploration of alternative solvents, innovative catalytic systems, and energy-efficient reaction pathways.

Greener Solvents and Solvent-Free Approaches

A primary focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution and pose health risks. kahedu.edu.in In the synthesis of anthracenedione scaffolds, significant progress has been made in replacing conventional solvents with more sustainable alternatives or by eliminating them entirely.

Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Researchers have developed methods for synthesizing anthraquinone derivatives in aqueous media. For instance, a one-pot synthesis from phthalic anhydride and substituted benzenes has been successfully achieved using alum (KAl(SO₄)₂·12H₂O) as an inexpensive and water-tolerant catalyst at ambient temperature. tandfonline.com This method offers high yields (70-96%) and short reaction times, demonstrating the viability of water as a reaction medium. tandfonline.com

Solvent-free, or solid-state, reactions represent another significant advancement. These methods often involve mechanical grinding or heating of the reactants in the absence of any solvent, leading to reduced waste, easier product separation, and often, shorter reaction times. researchgate.net, tandfonline.com One-step solvent-free syntheses of anthraquinone derivatives via Friedel-Crafts reactions have been reported using solid acid catalysts. researchgate.net Another example is the dimethylation of 1,8-dihydroxy-9,10-anthracenedione, which can be performed solvent-free at high temperatures to achieve excellent yields in minutes. tandfonline.com

Table 1: Examples of Green Solvent and Solvent-Free Syntheses This table is interactive. You can sort and filter the data.

Product Class Starting Materials Conditions Solvent Yield Reference
Anthraquinone Derivatives Phthalic anhydride, Substituted benzenes Alum catalyst, Ambient temperature Water 70-96% tandfonline.com
Anthraquinone Derivatives Phthalic anhydride, Aromatic compounds Solid acid catalyst (M(IV)PWs) Solvent-free Good researchgate.net
1,8-dimethoxy-9,10-anthracenedione 1,8-dihydroxy-9,10-anthracenedione, Methyl tosylate High temperature, Na₂CO₃ Solvent-free Excellent tandfonline.com

Eco-Friendly Catalytic Systems

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and lower energy consumption. The development of non-toxic, recyclable, and highly active catalysts is a key research area for anthracenedione synthesis.

Transition metal catalysis, using elements like palladium, rhodium, ruthenium, and zinc, has revolutionized the construction of anthracene frameworks by enabling novel synthetic pathways with high atom economy. nih.gov, frontiersin.org, researchgate.net For example, zinc iodide has been used to catalyze Diels-Alder reactions followed by intramolecular Friedel-Crafts cyclization to produce anthraquinone derivatives. frontiersin.org While some transition metals can be toxic, the focus is on developing catalytic systems that are highly efficient (requiring low catalyst loading) and can be recycled and reused. researchgate.net

The use of inexpensive and environmentally benign catalysts is a particularly attractive green strategy. As mentioned, alum has proven effective in aqueous media. tandfonline.com Similarly, indium triflate has been employed as an efficient and reusable catalyst for the one-pot synthesis of related azaxanthone frameworks. rsc.org Solid acid catalysts are also gaining traction for solvent-free Friedel-Crafts reactions to produce anthraquinones, as they can be easily separated from the reaction mixture and regenerated for multiple uses. researchgate.net

Table 2: Application of Eco-Friendly Catalysts in Anthracenedione Synthesis This table is interactive. You can sort and filter the data.

Catalyst Reaction Type Substrates Key Advantage Reference
Alum (KAl(SO₄)₂·12H₂O) Friedel-Crafts acylation Phthalic anhydride, Substituted benzenes Inexpensive, non-toxic, water-tolerant tandfonline.com
Zinc iodide Diels-Alder / Friedel-Crafts cyclization 1,3-dienes, Aroylpropiolates Efficient cyclization catalyst frontiersin.org
Solid Acid Catalysts Friedel-Crafts reaction Phthalic anhydride, Aromatic compounds Reusable, solvent-free conditions researchgate.net
Indium Triflate Domino reaction 3-Formylchromones, Alkenes Reusable, environmentally friendly rsc.org

Innovative Energy Sources and Reaction Pathways

Moving beyond traditional heating methods, researchers are exploring alternative energy sources like microwave irradiation and electricity to drive the synthesis of anthracenediones more efficiently. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves product yields. beilstein-journals.org

Electrosynthesis offers a powerful green alternative by using electricity to drive reactions, often eliminating the need for chemical oxidizing or reducing agents that generate hazardous waste. rsc.org A notable example is the electrochemical oxidation of an anthracene derivative to a redox-active anthraquinone at room temperature in a flow cell. This method avoids the use of hazardous oxidants and noble metal catalysts, providing a scalable, safe, and economical route to these compounds. rsc.org Photocatalysis, which uses light to initiate chemical reactions, is another emerging green technique being explored for various oxidative processes, sometimes employing an anthraquinone itself as the photocatalyst for other reactions. mdpi.com These innovative approaches align with the green chemistry principle of designing for energy efficiency.

Table 3: Innovative Methodologies in Anthracenedione Synthesis This table is interactive. You can sort and filter the data.

Methodology Description Key Advantage Product Reference
Electrosynthesis Electrochemical oxidation in a flow cell Avoids hazardous oxidants; room temperature Redox-active anthraquinone rsc.org
Microwave-Assisted Synthesis Use of microwave radiation as a heat source Rapid reaction times, good to excellent yields Tetrahydrobenzo[a]xanthene-11-one beilstein-journals.org

Spectroscopic and Structural Characterization of Anthracene 1,5 Dione Systems

Molecular Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For anthracene-1,5-dione systems, ¹H and ¹³C NMR are routinely used, often complemented by two-dimensional techniques for more complex structures.

Proton NMR (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In the context of substituted anthracene-diones, the chemical shifts (δ) and coupling constants (J) of the protons are highly informative.

For instance, in the ¹H NMR spectrum of 2,9,10-tribromoanthracene-1,4-dione, distinct signal systems are observed. A singlet at 8.81 ppm is assigned to the H3 proton, while multiplets at 8.74 ppm, 8.48 ppm, and 7.84 ppm correspond to H8, H5, and both H6 and H7, respectively. beilstein-journals.org The ¹H NMR spectrum of 1-methoxy-2,9,10-tribromoanthracene shows multiplets at δ 8.86 and 8.57 for two of the aromatic protons, a doublet at δ 8.38 (J = 9.6 Hz), another doublet at δ 7.71 (J = 9.6 Hz), and a multiplet for the remaining two aromatic protons at δ 7.68. The methoxy (B1213986) group appears as a singlet at δ 3.91. beilstein-journals.org

In the case of 1-(4-Fluorophenylthio)-5-chloroanthracene-9,10-dione, the aromatic protons appear as a multiplet in the range of δ 7.27-8.25 ppm. dergipark.org.tr For 1-ethylanthracene-9,10-dione, the aromatic protons are observed as a multiplet between δ 8.24-8.21 (3H) and δ 7.78-7.72 (2H), with another multiplet between δ 7.67-7.57 (2H). The ethyl group gives rise to a quartet at δ 3.27 (2H, J = 7.2 Hz) and a triplet at δ 1.30 (3H, J = 7.5 Hz).

Table 1: Selected ¹H NMR Data for Substituted Anthracene-dione Derivatives

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
2,9,10-Tribromoanthracene-1,4-dione -8.81 (s, 1H, H3), 8.74 (m, 1H, H8), 8.48 (m, 1H, H5), 7.84 (m, 2H, H6, H7) beilstein-journals.org
1-Methoxy-2,9,10-tribromoanthracene CDCl₃8.86 (m, 1H), 8.57 (m, 1H), 8.38 (d, J = 9.6 Hz, 1H), 7.71 (d, J = 9.6 Hz, 1H), 7.68 (m, 2H), 3.91 (s, 3H) beilstein-journals.org
1-(4-Fluorophenylthio)-5-chloroanthracene-9,10-dione CDCl₃7.27-8.25 (m, 10H, CHarom) dergipark.org.tr
1-Ethylanthracene-9,10-dione CDCl₃8.24-8.21 (m, 3H), 7.78-7.72 (m, 2H), 7.67-7.57 (m, 2H), 3.27 (q, J = 7.2 Hz, 2H), 1.30 (t, J = 7.5 Hz, 3H)
1,3-Dihydroxyanthracene-9,10-dione DMSO-d₆12.71 (s, 1-OH), 11.31 (br s, 3-OH), 6.59 (d, J = 2.1 Hz, H-2), 7.12 (d, J = 2.1 Hz, H-4), 8.13 (br d, J = 7.0 Hz, H-5), 7.87 (m, H-6), 7.89 (m, H-7), 8.17 (br d, J = 7.0 Hz, H-8) mdpi.com
1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione CDCl₃12.87 (s, 1-OH), 6.71 (d, J = 2.3 Hz, H-2), 7.38 (d, J = 2.3 Hz, H-4), 8.26 (dd, J = 1.8, 7.1 Hz, H-5), 7.76 (m, H-6), 7.80 (m, H-7), 8.29 (dd, J = 1.7, 7.2 Hz, H-8), 4.65 (d, J = 6.7 Hz, H₂-1′), 5.49 (t, J = 6.7 Hz, H-2′), 1.83 (s, 3H, CH₃), 1.80 (s, 3H, CH₃) mdpi.com

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Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in determining the carbon framework of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and electronic environment. In this compound systems, the carbonyl carbons typically resonate at low field (downfield), often in the range of δ 170-190 ppm.

For 2,9,10-tribromoanthracene-1,4-dione, the ¹³C NMR spectrum confirms the absence of aliphatic carbons and shows two distinct carbonyl signals at δ 177.0 and δ 174.3. beilstein-journals.org The ¹³C NMR spectrum of 1-methoxy-2,9,10-tribromoanthracene displays fifteen signals, with the methoxy carbon at δ 61.8. beilstein-journals.org In the case of 1-(4-Fluorophenylthio)-5-chloroanthracene-9,10-dione, the carbonyl carbon resonates at δ 183.1, and the aromatic carbons appear in the range of δ 120.8-159.8. dergipark.org.tr

Table 2: Selected ¹³C NMR Data for Substituted Anthracene-dione Derivatives

CompoundSolventChemical Shift (δ, ppm)
2,9,10-Tribromoanthracene-1,4-dione -177.0 (C=O), 174.3 (C=O), No aliphatic carbons beilstein-journals.org
1-Methoxy-2,9,10-tribromoanthracene CDCl₃152.8, 132.8, 131.8, 131.3, 131.2, 129.1, 128.4, 128.3, 128.1, 126.7, 126.1, 124.8, 117.4, 116.8, 61.8 (OCH₃) beilstein-journals.org
1-(4-Fluorophenylthio)-5-chloroanthracene-9,10-dione CDCl₃183.1 (C=O), 120.8, 121, 122.5, 126.7, 127.3, 132.5, 133.5, 134.3, 134.8, 135.1, 135.4, 159.8 dergipark.org.tr
1-Ethylanthracene-9,10-dione CDCl₃184.8, 183.6, 148.1, 136.9, 135.4, 134.9, 134.1, 133.4, 133.3, 132.6, 130.7, 127.2, 126.5, 126.0, 28.7, 15.1
1,3-Dihydroxyanthracene-9,10-dione DMSO-d₆185.9 (C-9), 181.8 (C-10), 165.3 (C-1), 164.7 (C-3), 135.0 (C-4a), 134.7 (C-6), 134.5 (C-7), 133.0 (C-10a), 132.9 (C-8a), 127.5 (C-5), 126.8 (C-8), 109.4 (C-9a), 108.3 (C-2), 107.7 (C-4) mdpi.com
1,5-Dimethoxyanthracene-9,10-dione -Data available. nih.gov

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Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons, especially in complex molecules. COSY spectra reveal proton-proton couplings, while HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. These techniques have been used to assign the ¹H and ¹³C NMR parameters of compounds like 1,3-dihydroxyanthracene-9,10-dione. mdpi.com In studies of chiral anthracene (B1667546) adducts, COSY experiments have been used to determine the stereochemistry of the products. orientjchem.org

13C NMR Studies

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a "fingerprint" of the functional groups present in the molecule.

Infrared (IR) spectroscopy is particularly useful for identifying characteristic functional groups in this compound systems. The most prominent absorption bands are typically those of the carbonyl (C=O) groups.

In thioanthraquinone derivatives, the characteristic C=O stretching vibrations are observed in the range of 1671-1726 cm⁻¹. dergipark.org.tr For 1-methoxy-2,9,10-tribromoanthracene, a variety of bands are present, including those for C-H stretching (2991-2834 cm⁻¹) and multiple bands in the fingerprint region corresponding to the aromatic framework. beilstein-journals.org The IR spectrum of 1,3-dihydroxyanthracene-9,10-dione shows a broad O-H stretching band at 3373 cm⁻¹, along with two distinct C=O stretching bands at 1671 cm⁻¹ and 1637 cm⁻¹. mdpi.com

Table 3: Selected Infrared (IR) Spectroscopy Data for Anthracene-dione Derivatives

CompoundMatrixCharacteristic Absorption Bands (νₘₐₓ, cm⁻¹)
Thioanthraquinone derivatives -1671, 1726 (C=O) dergipark.org.tr
1-Methoxy-2,9,10-tribromoanthracene KBr2991, 2976, 2931, 2834 (C-H stretch), 1698, 1670, 1652 (C=C stretch) beilstein-journals.org
1-Ethylanthracene-9,10-dione KBr2965 (C-H stretch), 1671 (C=O stretch), 1582 (C=C stretch)
1,3-Dihydroxyanthracene-9,10-dione KBr3373 (O-H stretch), 1671, 1637 (C=O stretch), 1589 (C=C stretch) mdpi.com
1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione KBr3445 (O-H stretch), 1678, 1636 (C=O stretch), 1592 (C=C stretch) mdpi.com
9,10-Dihydro-9,10- mdpi.comsjsu.edufuranoanthracene-12,14-dione derivative KBr3184 (N-H), 3075 (=C-H), 1771, 1693 (asymmetric and symmetric C=O of imide), 1610 (C=N), 1382, 1165 (asymmetric and symmetric SO₂) cyberleninka.ru

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Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for the structural elucidation of anthracene derivatives, providing information on molecular weight and fragmentation patterns. The electron ionization (EI) mass spectra of various 9,10-anthracenedione derivatives have been studied, revealing characteristic decomposition pathways. researchgate.net For the parent anthraquinone (B42736), intense peaks are observed at m/z 208 (molecular ion), 180, and 152. nih.gov

The fragmentation of substituted anthraquinones is highly dependent on the nature and position of the substituents. For example, in 1-(mercaptoalkylamino)anthraquinones, a prominent fragmentation pathway involves the loss of an H2S molecule. nih.gov Another common fragmentation process for amino-substituted anthraquinones involves the cleavage of the N–Csp3 bond, sometimes with a hydrogen atom rearrangement, leading to characteristic fragment ions. nih.gov The presence of specific fragment ions can confirm the identity of a compound; for instance, fragment ions at m/z 226 and 198 in the mass spectrum of a natural product confirmed it as an anthraquinone derivative. eijppr.com High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of these compounds. conicet.gov.ar

Electronic Spectroscopy and Photophysical Properties

The electronic and photophysical properties of this compound systems are primarily investigated through UV-Vis absorption and fluorescence emission spectroscopy. These techniques provide insights into the electronic transitions, energy levels, and de-excitation pathways of the molecules.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectra of anthraquinone and its derivatives are characterized by multiple absorption bands in the UV and visible regions. psu.edursc.org The parent anthraquinone exhibits weak absorption in the visible region. rsc.org The introduction of substituents significantly affects the position and intensity of these bands. Electron-donating groups, such as hydroxyl or amino groups, typically cause a bathochromic (red) shift of the absorption bands into the visible region. psu.edursc.org For example, the UV-visible spectrum of chrysophanol (B1684469) (1,8-dihydroxy-3-methylanthracene-9,10-dione) in methanol (B129727) shows bands at 256, 277, and 287 nm in the UV region, and a broad charge-transfer band at 428 nm in the visible region. psu.edu

The solvent environment can also influence the absorption spectra of anthraquinone derivatives. researchgate.net The spectral shifts observed in different solvents are often related to the strength of hydrogen bonds between the substituent groups and the solvent molecules, as well as intramolecular hydrogen bonding. researchgate.net Theoretical calculations, such as those using the ZINDO/S method, have been employed to interpret and assign the electronic transitions observed in the experimental spectra. psu.edu

Table 1: UV-Vis Absorption Data for Selected Anthraquinone Derivatives

CompoundSolventλmax (nm)Reference
ChrysophanolMethanol256, 277, 287, 428 psu.edu
PhyscionMethanol256, 277, 287, 428 psu.edu
EmodinMethanol222, 254, 264, 289, 436 psu.edu
1,4-dihydroxy-2-methylanthraquinoneNot Specified256, 280, 290, 432 eijppr.com

Fluorescence Emission Spectroscopy

Many anthracene and anthraquinone derivatives exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment. The introduction of electron-donating substituents, which often leads to intramolecular charge transfer (ICT) character in the excited state, can significantly influence the fluorescence properties. acs.org

The emission spectra of anthraquinone derivatives can vary widely. For instance, some derivatives show emission maxima in the range of 500-700 nm. ikm.org.my The Stokes shift, which is the difference between the absorption and emission maxima, can be large for some of these compounds, indicating significant structural relaxation in the excited state. ikm.org.my The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also highly dependent on the molecular structure and the surrounding medium. acs.org

Solvatofluorochromism

Solvatofluorochromism is the phenomenon where the fluorescence emission wavelength of a compound changes with the polarity of the solvent. wikipedia.org This effect is particularly pronounced in molecules where the dipole moment changes significantly upon excitation, often due to an intramolecular charge transfer (ICT) process. mdpi.com

Several aminoanthraquinone derivatives exhibit positive solvatofluorochromism, meaning their emission maximum shifts to longer wavelengths (red-shifts) as the solvent polarity increases. mdpi.compsu.edu This is because polar solvents stabilize the more polar excited state to a greater extent than the ground state. For example, 1,5-diaminoanthracene shows a bathochromic shift in its fluorescence emission from 475 nm in hexane (B92381) to 511 nm in DMSO. mdpi.com The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity, allowing for the estimation of the change in dipole moment between the ground and excited states. researchgate.net This property makes such compounds useful as probes for the polarity of their microenvironment. mdpi.com

Table 2: Solvatofluorochromic Data for 1,5-Diaminoanthracene

SolventEmission Maximum (nm)Reference
Hexane475 mdpi.com
DMSO511 mdpi.com
Aggregation-Induced Enhanced Emission (AIEE)

Aggregation-induced enhanced emission (AIEE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation in a poor solvent or in the solid state. mdpi.commagtech.com.cn This is in contrast to the more common aggregation-caused quenching (ACQ) effect. The mechanism behind AIEE is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotation (RIR), in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. mdpi.comrsc.org

Several anthracene derivatives have been shown to exhibit AIEE. rsc.orgrsc.org For example, an anthracene carboxamide derivative was found to have a high solid-state fluorescence quantum efficiency of 78.1%. rsc.orgnih.gov In this case, the AIEE characteristics were attributed to the cooperative effects of J-aggregate formation and the restriction of cis-trans tautomerization, rather than the restriction of twisted intramolecular charge transfer (TICT). rsc.orgnih.gov The formation of specific intermolecular interactions, such as N···π interactions, can drive the aggregation process. rsc.orgnih.gov The study of AIEE in anthracene-based systems is an active area of research, with potential applications in areas like organic light-emitting diodes (OLEDs) and bioimaging. rsc.orgrsc.org

X-ray Crystallographic Analysis

X-ray crystallography is a definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids. For complex aromatic systems like anthraquinone derivatives, it provides precise data on molecular conformation, bond lengths, bond angles, and the nature of intermolecular forces that dictate the crystal packing. While no crystal structure for the parent this compound has been reported, extensive studies on 1,5-disubstituted anthracene-9,10-dione derivatives are available and serve as the basis for the following analysis.

Molecular Conformation and Geometry

The core structure of 1,5-disubstituted anthracene-9,10-dione derivatives is the tricyclic anthracene system, which is generally found to be highly planar. X-ray diffraction studies on compounds such as 1,5-dihydroxyanthracene-9,10-dione (Anthrarufin) and various 1,5-diaminoanthracene-9,10-dione derivatives confirm this planarity of the chromophore. nih.gov

Table 1: Crystallographic Data for Selected Anthracene-9,10-dione Derivatives

Compound Molecular Formula Crystal System Space Group Key Geometric Features Ref.
1,5-Dihydroxyanthracene-9,10-dione C₁₄H₈O₄ Monoclinic P2₁/c Planar anthraquinone core. nih.gov
1,5-Bis[2-(diethylamino)ethylamino]anthracene-9,10-dione C₂₆H₃₆N₄O₂ Monoclinic P2₁/c Highly planar chromophore.

Intermolecular Interactions in Solid State

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. In planar aromatic systems like anthracene derivatives, these forces are crucial in determining the solid-state properties. cymitquimica.com

Hydrogen bonds are significant organizing forces in crystals where suitable donor and acceptor atoms are present. In hydroxylated and aminated anthraquinone derivatives, these interactions are prominent. For example, in 1,5-dihydroxyanthracene-9,10-dione, intramolecular hydrogen bonds are expected between the hydroxyl protons and the adjacent carbonyl oxygen atoms. nih.gov In amino-substituted derivatives like 1,5-bis(3-picolylamino)anthracene-9,10-dione, single-crystal X-ray diffraction reveals intramolecular hydrogen bonding between the secondary amine proton (N-H) and the quinone oxygen. rsc.org These intramolecular bonds reinforce the planarity of the molecular conformation. Intermolecular hydrogen bonds can also form, linking molecules into chains, sheets, or more complex three-dimensional networks, significantly influencing the material's stability and properties.

The stacking of flat, electron-rich aromatic rings is a defining feature of the crystal structures of polyaromatic hydrocarbons and their derivatives. These π-π stacking interactions, a combination of electrostatic and dispersion forces, lead to molecules arranging in parallel or offset face-to-face orientations. cymitquimica.com In the crystal structure of 1-(Anthracen-1-yl)pyrrolidine-2,5-dione, molecules stack along the b-axis as a direct result of π-π interactions, with a measured centroid-to-centroid distance of 3.6780 (15) Å. researchgate.net The specific geometry (e.g., sandwich vs. displaced stacking) and the distance between the aromatic planes are critical factors that influence the electronic properties of the material in the solid state. cymitquimica.com

Computational and Theoretical Investigations of Anthracene 1,5 Dione Systems

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for investigating the structural and electronic properties of complex organic molecules like anthracene-1,5-dione and its derivatives. These computational methods allow for a detailed exploration of molecular geometries, electronic structures, and spectroscopic characteristics, providing insights that complement experimental findings. rsc.orgresearchgate.net Theoretical approaches are particularly valuable for understanding how structural modifications, such as the introduction of substituents or the insertion of heteroatoms, can tune the molecule's properties for specific applications. rsc.org

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-electron systems. rsc.orgnsf.gov It has been successfully applied to various anthracene (B1667546) and anthraquinone (B42736) derivatives to calculate optimized geometries, electronic properties, and vibrational frequencies. nsf.govresearchgate.net DFT calculations, often using hybrid functionals like B3LYP, provide a good balance between computational cost and accuracy for predicting the geometries and electronic characteristics of conjugated systems. researchgate.netethz.ch For instance, DFT has been employed to examine the mechanochemical behavior of Diels-Alder adducts of anthracene. nsf.gov In studies of substituted anthraquinones, DFT calculations have shown that the position of substituents on the core structure significantly influences the electronic properties by modulating the energies of the frontier molecular orbitals. rsc.orgresearchgate.net

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting ability. malayajournal.org The HOMO-LUMO energy gap (ΔE) is an important parameter that reflects the molecule's stability; a larger gap suggests higher stability. malayajournal.orgfrontiersin.org

In anthracene derivatives, the extended π-conjugation results in a relatively low HOMO-LUMO energy gap. frontiersin.org DFT calculations on substituted anthraquinones reveal that the nature and position of substituents significantly impact the FMO energies. rsc.orgresearchgate.net For example, in a study of 1,5-bis(3-picolylamino)anthracene-9,10-dione, DFT calculations showed that amino-substitution modulates the HOMO energy level, which in turn influences the wavelength of the lowest energy absorption feature. rsc.orgresearchgate.net A theoretical study on modifying 1,5-anthraquinone predicted that introducing electron-donating groups could be a strategy to tune its electronic properties for applications like singlet fission. rsc.org

Table 1: Calculated Frontier Molecular Orbital Energies for Anthracene Derivatives This table presents data for related compounds as direct FMO data for this compound is not available in the cited sources.

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV) Source
2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole B3LYP/6-31G(d,p) -5.2822 -1.2715 4.0106 malayajournal.org
Chiral Anthracene Template M06-2X/TZVP//M06-2X/6-311++G(d,p) - - - researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). uni-muenchen.deresearchgate.net The potential is typically color-coded, with red indicating the most negative regions and blue representing the most positive regions. researchgate.netresearchgate.net

For anthraquinone systems, the MEP map highlights the electronegative character of the carbonyl oxygen atoms, which are expected to be the most electron-rich sites and thus susceptible to interaction with electrophiles or proton donors. uni-muenchen.deresearchgate.net In computational studies of related molecules, MEP analysis has been used to identify the most likely sites for protonation. researchgate.net For this compound, the MEP surface would be expected to show significant negative potential around the two oxygen atoms of the dione (B5365651) groups, identifying them as primary sites for intermolecular interactions. uni-muenchen.deresearchgate.net The distribution of electrostatic potential can be tuned by substituents; for example, calculations on thiadiazole derivatives showed that pyridyl substituents could significantly alter the potential on a nearby sulfur atom through space effects. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis structure of a molecule, including charge distribution, atomic hybridization, and delocalization effects arising from hyperconjugative interactions. faccts.deuni-muenchen.de The NBO method analyzes interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy using second-order perturbation theory. uni-muenchen.de These "delocalization" corrections indicate departures from an idealized, localized Lewis structure. uni-muenchen.de

Table 2: NBO Analysis Concepts

Concept Description Source
Donor-Acceptor Interaction Interaction between a filled (donor) Lewis-type NBO and an empty (acceptor) non-Lewis NBO. uni-muenchen.de
Stabilization Energy (E(2)) Estimated energetic importance of donor-acceptor interactions, calculated via 2nd-order perturbation theory. uni-muenchen.de
Natural Population Analysis (NPA) Provides the charge distribution on each atom based on the NBO method. faccts.de

Computational methods, particularly DFT and its time-dependent extension, are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data. researchgate.netresearchgate.net For anthraquinone derivatives, these calculations can predict UV-visible absorption wavelengths (λmax) with reasonable accuracy. rsc.orgresearchgate.net For example, calculations on a series of 1,5- and 2,6-disubstituted anthraquinone dyes have been used to rationalize their UV-vis spectra and electrochemical properties. acs.org

The choice of functional and basis set is critical for obtaining accurate predictions. researchgate.net Studies have shown that functionals like B3LYP and PBE0 are well-suited for predicting the electronic properties of the anthraquinone family. researchgate.net In a study of 1,5-bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione, the calculated λmax was found to be 385 nm. vulcanchem.com Similarly, for 1,5-dihydroxyanthracene-9,10-anthraquinone, the ZINDO/S method, performed on a geometry optimized by the AM1 method, has been used to interpret its electronic absorption spectrum. psu.edu

Table 3: Predicted Spectroscopic Data for Anthraquinone Derivatives This table presents data for related compounds as direct spectroscopic predictions for this compound are not available in the cited sources.

Compound Method Predicted λmax (nm) Source
1,5-bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione (not specified) 385 vulcanchem.com
Chrysophanol (B1684469) ZINDO/S 424 psu.edu
Emodin ZINDO/S 429 psu.edu
1,4-DAAQ B3LYP/6-31G* - researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying the electronic excited states of molecules due to its favorable balance of accuracy and computational cost. acs.orgchemrxiv.org It is particularly effective for calculating vertical excitation energies and characterizing the nature of electronic transitions in organic chromophores like anthracene derivatives. rsc.orgchemrxiv.org TD-DFT can accurately predict the transition energies for low-lying excited states of polycyclic aromatic hydrocarbon ions with a standard deviation of less than 0.3 eV from experimental values. acs.org

TD-DFT calculations are crucial for understanding the photophysical properties of anthraquinones. For example, a study on various anthraquinone derivatives used TD-DFT to investigate their potential as photosensitizers in photodynamic therapy. nih.gov The calculations revealed that the singlet oxygen quantum yield is inversely correlated with the energy gap between the first excited singlet state (S1) and triplet state (T1). nih.gov Electron-donating substituents at the 1- and 5-positions were found to reduce the S1-T1 energy gap, thereby facilitating intersystem crossing and enhancing singlet oxygen production. nih.gov In another study, TD-DFT was employed to understand the fluorescence quenching mechanism in an anthracene-based sensor, attributing it to a photoinduced electron transfer (PET) process. nih.govresearchgate.net

Density Functional Theory (DFT) for Electronic Structure

Natural Bond Orbital (NBO) Analysis

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique is instrumental in providing a dynamic perspective on molecular systems, complementing the static insights from methods like DFT. researchgate.net By simulating the interactions and movements of anthracene dione systems, researchers can gain detailed insights into their behavior in various environments.

MD simulations have been employed to analyze the intermolecular forces and interaction dynamics of anthracene derivatives. For instance, simulations have been used to study the interactions of anthracene-9,10-dione derivatives with water to understand solubility parameters, which are significant for the development of pharmaceutical formulations. nih.gov In other studies, the interactions of a series of anthraquinone intercalators featuring polyethylene (B3416737) glycol side chains with DNA have been examined. tandfonline.com These simulations revealed that hydrogen bonding between the anthraquinone amide and DNA influenced the conformational preference of the complex. tandfonline.com

The competition between intramolecular and intermolecular forces in anthraquinone and its derivatives has also been investigated using Car-Parrinello molecular dynamics (CPMD). mdpi.com These simulations shed light on the dynamics of bridge protons as influenced by their environment. mdpi.com The analysis of van der Waals contacts through non-covalent interaction (NCI) analysis can reveal regions of steric hindrance, for example, between thiazole (B1198619) and phenyl rings in certain derivatives. researchgate.net

Table 1: Summary of MD Simulation Studies on Anthracene Dione Derivatives

Anthracene Derivative SystemSimulation FocusKey FindingsReference
1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione (DDEA)Interactions with water; solubilityProvided insights into solubility parameters crucial for pharmaceutical formulation. nih.gov
Anthraquinone (AQ) intercalators with PEG side chainsInteraction with DNAHydrogen bonding between the AQ amide and DNA led to a preference for the trans-syn conformer. tandfonline.com
1,8-dihydroxy-9,10-anthraquinoneIntra- and intermolecular forces (CPMD)Elucidated the dynamics of bridge protons under environmental influence. mdpi.com

The adsorption of anthracene derivatives on surfaces like fullerene (C60) has been a subject of theoretical investigation. researchgate.netnih.gov Combining DFT and MD simulations provides a robust approach for a comprehensive study of molecular adsorption on surfaces. researchgate.net Theoretical studies on 1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione (a mitoxantrone (B413) derivative) reported that the most suitable orientation for adsorption onto a C60 fullerene involves the cyclohex-2-ene-1,4-dione ring of the molecule. nih.gov MD simulations can be used to analyze the structural stability of such complexes. researchgate.net The formation energy for the complex between this dione derivative and C60 was calculated to be -176.465 kcal/mol. researchgate.net Broader studies on methane (B114726) adsorption on fullerene aggregates have identified specific high-energy binding sites, such as groove and dimple sites, which are confirmed by MD simulations. unh.edu These studies highlight the importance of corrugation and curvature in determining adsorption energies on carbon-based nanostructures. unh.edursc.org

Intermolecular Interaction Dynamics

Computational Studies on Reactivity and Selectivity Mechanisms

Computational studies, particularly using DFT, are invaluable for elucidating reaction mechanisms and understanding the factors that control reactivity and selectivity. nih.govescholarship.org For anthracene systems, extensive mechanistic studies have shown that [4+2]-cycloadditions, such as the Diels-Alder reaction, preferentially occur at the 9,10-positions due to thermodynamic factors. researchgate.net

However, computational analysis has revealed that this regioselectivity can be altered. A detailed DFT study on the Diels-Alder reaction within supramolecular cages showed that confinement effects and noncovalent interactions could switch the regioselectivity from the typical 9,10-addition to a 1,4-addition. nih.gov Similarly, studies on the functionalization of anthracene have demonstrated that modulating the electron-donating strength of substituents on the terminal rings can direct reactions to those sites. researchgate.net The synthesis of 2,9,10-tribromoanthracene-1,4-dione from 9,10-dibromoanthracene (B139309) highlights the diverse reactivity and selectivity of anthracene derivatives, which depend heavily on reaction conditions and stereochemistry. beilstein-journals.orgresearchgate.net Quantum-molecular descriptors calculated via computational methods can also be used to predict the most reactive sites of an anthracene derivative molecule. nih.gov

Investigations of Thermally Activated Delayed Fluorescence (TADF)

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows organic light-emitting diodes (OLEDs) to achieve nearly 100% internal quantum efficiency by harvesting non-emissive triplet excitons. researchgate.netmdpi.com The design of efficient TADF materials relies on minimizing the energy gap (ΔEST) between the lowest excited singlet (S1) and triplet (T1) states to facilitate reverse intersystem crossing (RISC). researchgate.net

Computational techniques like DFT and time-dependent DFT (TD-DFT) are used to study the relationship between molecular structure and TADF properties in anthracene derivatives. researchgate.netnih.gov Studies on various anthracene derivatives have shown that the spatial separation of donor and acceptor groups within the molecule is key to achieving a small ΔEST. researchgate.netnih.gov For example, in a series of studied compounds, the Benzo4-Anth-1 derivative was identified as a good candidate for TADF due to its spatially separated donor and acceptor moieties. researchgate.netnih.gov The introduction of specific donor and acceptor groups in a D-π-A (Donor-π-Acceptor) configuration can significantly decrease the ΔEST. researchgate.netnih.gov Asymmetric TADF emitters based on a 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (OBA) acceptor have been shown to exhibit efficient TADF properties with RISC constants (kRISC) in the order of 10⁵ s⁻¹. rsc.org

Table 2: Calculated TADF Properties of Selected Anthracene Derivatives

CompoundΔE (S1-T2) (eV)ΔE (T2-T1) (eV)Key FeatureReference
Cy-Anth-10.00570.759Small S1-T2 energy gap. researchgate.netnih.gov
Cy-Anth-2-0.0260.790Negative S1-T2 gap indicates T2 is higher than S1. researchgate.netnih.gov
Benzo4-Anth-10.05281.019Spatially separated donor/acceptor groups, good TADF candidate. researchgate.netnih.gov
Benzo4-Anth-2-0.06350.926D-π-A system enhances properties suitable for TADF. researchgate.netnih.gov

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Organic materials with delocalized π-electrons, such as anthracene derivatives, are of great interest for non-linear optical (NLO) applications due to their potential for large second-order polarizabilities. researchgate.netnih.gov NLO properties arise from the intramolecular charge transfer (ICT) within a donor-π-bridge-acceptor system. researchgate.net

Quantum computational studies using DFT are widely employed to investigate the NLO properties of anthracene-based systems, including the calculation of dipole moment, polarizability (α), and first-order hyperpolarizability (β). researchgate.netajol.info Research on anthracene diimide derivatives showed that their total static first-order hyperpolarizability can be many times greater than that of the standard NLO material urea. ajol.info Similarly, studies on anthracenyl chalcones, which possess a D-π-A-D structure, have demonstrated their potential in optical switching and limiting applications, with calculated third-order susceptibility (χ(3)) values as high as 1.10 x 10⁻⁴ esu. nih.govplos.org The choice of donor-acceptor sites on the anthracene core is critical, with computational studies showing that specific structures can exhibit large hyperpolarizability, making them suitable for the development of NLO devices. researchgate.net

Table 3: Calculated NLO Properties of Anthracene Derivatives

Derivative ClassProperty CalculatedKey FindingReference
Anthracene DiimidesFirst-order hyperpolarizability (β)Values are significantly greater (up to 2309 times) than that of urea. ajol.info
D-π-A Anthracene SystemsHyperpolarizabilitySpecific donor-acceptor structures (D10A5, D10A4) show large hyperpolarizability. researchgate.net
Anthracenyl Chalcones (ACs)Third-order susceptibility (χ(3))Calculated value of 1.10 x 10⁻⁴ esu, indicating excellent potential for optical applications. nih.govplos.org
Anthraquinone DerivativesAverage polarizability (α₀), First hyperpolarizability (β₀)Calculations performed with different functionals and basis sets to evaluate NLO response. tandfonline.com

Advanced Materials Science Applications

Organic Electronic Materials

Derivatives of anthracene-9,10-dione are increasingly utilized in organic electronics due to their inherent stability, charge transport capabilities, and tunable optoelectronic properties. ontosight.aiontosight.aibeilstein-journals.org The introduction of substituents at the 1 and 5 positions allows for precise control over the molecular packing and energy levels, which are critical for device performance. rsc.org

Anthracene (B1667546) derivatives are foundational materials in the development of OLEDs, serving as emitters and host materials, particularly for blue light emission. beilstein-journals.orgrsc.org The substitution pattern on the anthracene core is crucial for achieving high thermal stability and desired electroluminescent performance. rsc.org For instance, 1,5-disubstituted derivatives are explored for their potential in creating efficient and stable OLEDs. ontosight.aiontosight.ai Research has shown that using anthracene-based compounds as hosts for phosphorescent dopants can lead to highly efficient devices. For example, a device using 9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene (NA-AN-NA) as a host achieved a deep-blue emission with a maximum external quantum efficiency (EQE) of 8.10%. rsc.org Another study on deep-blue emitting anthracene derivatives reported an EQE of 5.17% for a device based on 2-tert-butyl-9,10-bis[4-(2-naphthyl)phenyl] anthracene (TBDNPA). researchgate.net

Table 1: Performance of OLEDs Based on Anthracene Derivatives

Host/Emitter CompoundDopantMax. EQE (%)CIE Coordinates (x, y)Emission Peak (nm)Ref.
NA-AN-NADITBDAP8.10(0.1298, 0.1712)460 rsc.org
TBDNPANon-doped5.17< 0.10 (y)Deep-blue researchgate.net
2-NaAn-1-PNa3Me-1Bu-TPPDA8.3(0.133, 0.141)460 mdpi.com

The planar structure and strong intermolecular interactions of anthracene derivatives make them excellent candidates for the active layer in OFETs. rsc.orgresearchgate.net These compounds have been studied for their semiconducting properties, which are essential for transistor function. ontosight.ai Specifically, 1,5-disubstituted isomers have been synthesized and evaluated for their charge transport characteristics. In a study of isomeric distyrylanthracenes, the 1,5-distyrylanthracene (1,5-DPSAnt) isomer exhibited an unexpectedly high charge mobility of up to 0.15 cm² V⁻¹ s⁻¹, which was attributed to its favorable molecular packing and excellent thin-film morphology. researchgate.net Another research effort developed novel p-type semiconductors by combining anthracene (An) with ontosight.aibenzothieno[3,2-b] ontosight.aibenzothiophene (BTBT). rsc.org The resulting An-BTBT-An triad (B1167595) demonstrated the highest performance, with single-crystal OFETs showing a maximum mobility of up to 5.4 cm² V⁻¹ s⁻¹. rsc.org

Table 2: OFET Performance of 1,5-Disubstituted Anthracene Derivatives

CompoundDevice TypeHole Mobility (μh) (cm² V⁻¹ s⁻¹)On/Off RatioRef.
1,5-DPSAntThin-film0.15- researchgate.net
An-BTBT-AnSingle-crystal5.4- rsc.org
BTBT-An-BTBTSingle-crystal0.4>10⁵ rsc.org
Anthracene Derivative (P2)Bottom-contact3.74 x 10⁻⁴5.05 x 10⁴ researchgate.net

Anthracene-based compounds are a significant class of organic semiconductors, valued for their high charge carrier mobility and stability. rsc.orgsolubilityofthings.com The ability to functionalize the anthracene backbone at various positions, including the 1,5-positions, allows for the fine-tuning of optoelectronic properties and solubility. researchgate.net Derivatives such as 1,5-bis(p-tolylthio)anthracene-9,10-dione (B8695419) have been specifically investigated for their semiconducting properties in the context of organic electronics. ontosight.ai The fusion of anthracene with other planar building blocks, like in the An-BTBT-An system, has proven to be an effective strategy for creating high-performance p-type semiconductors for OFETs. rsc.org The inherent properties of the anthracene core, combined with strategic substitutions, make these derivatives key components in the advancement of organic semiconductor materials. researchgate.netcymitquimica.com

Organic Field-Effect Transistors (OFETs)

Optoelectronic Materials and Devices

Beyond OLEDs and OFETs, 1,5-disubstituted anthracenedione derivatives are promising materials for a broader range of optoelectronic applications. ontosight.aiontosight.ai Their unique chemical structure, which combines an electron-accepting anthraquinone (B42736) core with various substituent groups, makes them candidates for devices that rely on light absorption, emission, and charge transport. colab.wsontosight.ai Research has highlighted their potential in organic photovoltaics (OPVs) and organic field-effect optical waveguides (OFEWs). ontosight.aisolubilityofthings.comresearchgate.net The modification of the anthraquinone scaffold is a key strategy for developing new materials for optoelectronic devices, where the introduction of electron-donating groups can create molecules with intramolecular charge-transfer characteristics, a useful property for optoelectronics. colab.wsresearchgate.net

Development of Advanced Fluorescent Probes and Sensors

The intrinsic fluorescence of the anthracene core can be modulated by substitution, making its derivatives ideal for creating fluorescent probes and sensors. researchgate.netrroij.comrsc.org These sensors can detect a variety of analytes, from metal ions to water content, often with high sensitivity and selectivity. nih.govchem-soc.si

For example, a sensor for determining water content in acetone (B3395972) was developed using 1-allyloxy-4-hydroxyanthracene-9,10-dione covalently bonded to a quartz surface. chem-soc.si The fluorescence intensity of the sensor membrane increased with higher water content. chem-soc.si In another application, un-cyclized anthracenedione probes bearing imidazolium (B1220033) units were prepared for the selective detection of cyanide (CN⁻). nih.gov The nucleophilic addition of cyanide to the imidazolium ring of the probe resulted in a color change, enabling detection. nih.gov

Table 3: Anthracenedione-Based Fluorescent Sensors

Sensor CompoundAnalyteDetection PrincipleLimit of Detection (LOD)Ref.
ANT-Th (Anthracene-Thiophene Schiff base)Cr³⁺"Turn-on" fluorescence0.4 μM nih.gov
Imidazolium-bearing anthracenedioneCN⁻Colorimetric/Fluorometric- nih.gov
1-allyloxy-4-hydroxyanthracene-9,10-dioneWater in acetoneFluorescence enhancement- chem-soc.si

The application of fluorescent probes extends into the biological realm, where anthracenedione derivatives are used for biosensing and bioimaging. ontosight.airroij.com Their ability to interact with biological molecules like DNA and their responsive fluorescence make them suitable for visualizing cellular processes. ontosight.airroij.com The development of luminescent probes is crucial for investigating cell physiology and pathology in living systems. acs.org

An imidazolium-bearing naphthoquinolinedione probe, a related structure, was successfully used for cyanide detection in human brain cells, demonstrating the potential of these scaffolds in practical bio-sample analysis. nih.gov The development of biocompatible nanostructures from such molecules is an attractive route for in vivo bioimaging. nih.gov The unique photophysical properties of these compounds, such as strong fluorescence in the solid state or in aggregates, are highly beneficial for applications like confocal microscopy and cellular imaging. researchgate.net

Environmental Sensing and Solvent Polarity Probes

Scientific literature with specific research on the use of Anthracene-1,5-dione as an environmental sensor or solvent polarity probe is not available at this time. While anthracene derivatives are widely studied for their solvatochromic and fluorescent properties, which are relevant to sensing applications, specific data for the 1,5-dione isomer is not present in the reviewed sources. researchgate.netrroij.comsolubilityofthings.comrsc.orgmdpi.comresearchgate.net

Metal Ion Sensing

There is no specific information in the reviewed literature regarding the application of this compound as a chemosensor for metal ions. However, studies have been conducted on its hydroxylated derivatives. For instance, 1,5-dihydroxyanthraquinone (B121750) has been investigated for the detection of Fe³⁺ ions. dntb.gov.ua Similarly, other isomers like 1,8-dihydroxyanthraquinone have been prepared as chemosensors for detecting Cu²⁺. nih.govacs.org Another derivative, 9,10-dibromo-2-(propylthio)anthracene-1,4-dione, has been used in a selective potentiometric sensor for Pb²⁺ ions. dergipark.org.tr These examples highlight the potential of the anthraquinone framework in metal ion sensing, although specific research on the unsubstituted this compound is not available.

Energy Storage Systems: Redox Flow Batteries

Polymerization of anthraquinone has been identified as an effective strategy to reduce its solubility in organic electrolytes, a common issue that can negatively impact rate performance and cycling stability in batteries. ecust.edu.cn Specifically, Poly(1,5-anthraquinone) (P15AQ) has been utilized in the development of electrode materials for rechargeable batteries. ecust.edu.cn

A notable advancement is the creation of a composite electrode material where Poly(1,5-anthraquinone) is coated on carbon nanotubes (CNT@P15AQ). ecust.edu.cn This composite material was prepared through a facile in-situ polymerization method. The introduction of carbon nanotubes serves to build long-range electron transport pathways, significantly improving the material's electrochemical performance. ecust.edu.cn The stability of the anthraquinone in the organic electrolyte is markedly improved after polymerization. ecust.edu.cn

The CNT@P15AQ composite electrode demonstrates superior performance compared to the base polymer. ecust.edu.cn Research findings show that the composite electrode with a 29% mass fraction of carbon nanotubes achieves a first discharge specific capacity of 241.7 mA·h/g at a current density of 50 mA/g, which is 1.44 times higher than that of pure Poly(1,5-anthraquinone). ecust.edu.cn Furthermore, this composite material exhibits excellent rate performance and cycle stability. ecust.edu.cn

Electrochemical Performance of Poly(1,5-anthraquinone) Based Electrodes
MaterialParameterValueConditionsSource
CNT@P15AQ (29% CNT)First Discharge Specific Capacity241.7 mA·h/g50 mA/g ecust.edu.cn
Reversible Specific Capacity148.5 mA·h/gat 10 C ecust.edu.cn
Capacity Retention84.7%after 100 cycles at 1 C ecust.edu.cn
P15AQFirst Discharge Specific Capacity~167.8 mA·h/g50 mA/g ecust.edu.cn

Photochromic and Thermochromic Materials

While the broader class of anthracene derivatives has been investigated for applications in photochromic and thermochromic materials, there is no specific information available in the reviewed literature on the use of this compound for these purposes. rroij.com Photochromism in anthracene compounds typically involves the reversible dimerization at the 9,10-positions, a reaction not directly involving the 1,5-positions where the dione (B5365651) groups are located. acs.org

Supramolecular Chemistry of Anthracene 1,5 Dione Derivatives

Principles of Self-Assembly and Ordered Structures

Self-assembly is a process where molecules spontaneously organize into stable, well-defined structures. nih.govmdpi.com This phenomenon is central to the creation of novel materials from anthracene-1,5-dione derivatives. The inherent information encoded in the molecular structure of these derivatives, such as the placement of functional groups, directs their assembly into larger, more complex entities. nih.gov The goal is to design systems where the desired self-assembled product is the most thermodynamically stable, leading to high-fidelity formation of a single, specific architecture. anu.edu.au

The structure and properties of this compound derivatives make them excellent candidates for studies in supramolecular chemistry and self-assembly, which are crucial for developing new materials with specific functions. ontosight.ai For instance, the introduction of side chains, such as pentyloxy groups, can enhance solubility in organic solvents, facilitating processing and application in various devices. ontosight.ai The self-assembly process can lead to the formation of various ordered structures, from one-dimensional chains to more complex three-dimensional networks. researchgate.net The final architecture is a direct consequence of the interplay between different non-covalent interactions. rsc.org

Researchers have successfully constructed two-dimensional (2D) assemblies of anthracene (B1667546) derivatives by utilizing supramolecular scaffolds. chemrxiv.org This approach allows for the precise arrangement of the anthracene chromophores, which can lead to unique photophysical properties. chemrxiv.org The ability to control the assembly process is key to unlocking the potential of these materials for applications in fields like organic electronics and sensor technology. rroij.com

Molecular Recognition and Host-Guest Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. In the context of this compound derivatives, this principle is often exploited in the design of host-guest systems. anu.edu.au A host molecule, in this case, a derivative of this compound, can be designed to have a specific cavity or binding site that is complementary in shape, size, and chemical properties to a target guest molecule. anu.edu.auacs.org

The binding of a guest molecule within a host is a reversible process driven by the formation of multiple non-covalent interactions. The anthracene core can serve as a rigid building block for constructing cage-like structures or macrocycles capable of encapsulating smaller molecules. anu.edu.auresearchgate.net For example, a metallosupramolecular cage featuring an anthracene core has been synthesized, although its ability to bind hydrophobic guests was found to be limited due to π-π interactions between the anthracene linkers that flattened the cage structure. anu.edu.au

The specificity of molecular recognition is crucial for various applications. For instance, 1,5-disubstituted anthraquinone (B42736) derivatives have been shown to bind to human telomeric G-quadruplex DNA, demonstrating their potential as therapeutic agents. tandfonline.com The binding constants for these interactions are in the range of 10^5 to 10^7 M⁻¹, indicating strong and specific binding. tandfonline.com Furthermore, anthracene-containing crown ethers have been synthesized, and their host-guest complexes with other molecules can exhibit interesting properties like vapochromism, where the color of the material changes upon exposure to certain vapors. rsc.org

Intermolecular Interactions Governing Supramolecular Architectures

The formation and stability of supramolecular assemblies of this compound derivatives are dictated by a delicate balance of various intermolecular forces. rsc.org Understanding and controlling these interactions are paramount for the rational design of functional materials. The most prominent of these forces are hydrogen bonding and π-π stacking.

Hydrogen Bond-Directed Assemblies

Hydrogen bonds are highly directional and specific non-covalent interactions that play a crucial role in directing the self-assembly of molecules. nih.govmdpi.com By incorporating hydrogen bond donor and acceptor groups onto the this compound scaffold, it is possible to program the molecules to assemble into predictable one-, two-, or three-dimensional structures. researchgate.netrsc.org

The strength of hydrogen bonds, typically in the range of 8 to 42 kJ/mol, allows for the formation of stable yet dynamic assemblies that can respond to external stimuli such as temperature. rsc.org For example, the use of ureidopyrimidinone (UPy) moieties, which form strong and specific quadruple hydrogen bonds, has been a successful strategy in supramolecular chemistry to create robust assemblies. pnas.org This motif can be incorporated into anthracene-based systems to drive the formation of well-defined supramolecular polymers. pnas.org

In some cases, the interplay between hydrogen bonding and other interactions, like π-π stacking, can lead to complex and unconventional assemblies. For instance, studies on aryldipyrrolidones have shown that the balance between hydrogen bonding and π-π stacking can be modulated by the size of the aromatic core, leading to different columnar liquid-crystalline phases. rsc.org

π-π Stacking Driven Architectures

The planar aromatic core of this compound makes it highly susceptible to π-π stacking interactions. rsc.org These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent molecules and are a major driving force in the formation of ordered structures in aromatic compounds. rsc.orgacs.org The geometry of the π-π stacking, such as face-to-face or offset, significantly influences the electronic and photophysical properties of the resulting assembly. acs.org

For example, in a metallosupramolecular cage with an anthracene core, π-π stacking between the anthracene panels was observed, leading to a shielding effect in the NMR spectrum. anu.edu.au This interaction was also responsible for the flattening of the cage, which affected its host-guest properties. anu.edu.au The orientation and stacking of anthracene groups can be finely tuned by modifying the substituents on the anthracene core. rsc.org This control over the supramolecular architecture is essential for designing materials with specific functions, such as those used in photoresponsive systems. rsc.org

The combination of π-π stacking with other non-covalent forces, such as hydrogen bonding, can lead to the formation of highly ordered and complex supramolecular structures. researchgate.net This hierarchical self-assembly, where different interactions operate at different length scales, is a powerful strategy for creating advanced functional materials. rsc.org

Biological and Biomedical Research Applications Pre Clinical Investigations

DNA Interaction Studies (e.g., Intercalation, Cleavage Probing)

The planar aromatic structure of anthracenedione derivatives makes them prime candidates for interaction with DNA, a primary target for many therapeutic agents. rsc.orgontosight.ai Research has extensively focused on their ability to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. mdpi.com This interaction is a critical mechanism for the biological activity of many anticancer drugs. ontosight.ai

Studies on various anthracene-9,10-dione derivatives have shown that the position of substituents on the anthracene (B1667546) ring system dictates the binding mode. nih.gov For instance, molecular modeling has suggested that while 1,4- and 1,8-disubstituted derivatives tend to bind via classical intercalation with side chains lying in one groove of the DNA, 1,5-disubstituted derivatives are predicted to intercalate in a "threading" mode, where the side chains pass through the DNA helix and occupy both grooves. nih.gov This threading mode can affect the kinetics of DNA binding, with association and dissociation rates being approximately ten times lower than for classical intercalators. nih.gov

The interaction with DNA is not limited to binding; certain anthracene derivatives can also induce DNA damage. rroij.com Anthryl probes possess long-lived triplet excited states that can be triggered to cause significant DNA strand cleavage. rroij.comwisconsin.edu Copper(II) complexes of anthracene-appended Schiff bases, for example, have demonstrated the ability to cleave supercoiled plasmid DNA, with the efficiency of cleavage correlating to their DNA binding affinity. rsc.org The intrinsic fluorescence of the anthracene chromophore is another valuable feature, allowing researchers to use these compounds as probes to monitor ligand binding to DNA and identify specific binding sites. rroij.comwisconsin.edu

Research FindingInvestigated Compound TypeMethod of StudyOutcomeCitation
Binding Mode Prediction 1,5-disubstituted anthracene-9,10-dioneMolecular ModelingPredicted to bind DNA via a "threading" intercalation mode. nih.gov
DNA Cleavage Copper(II) complexes of anthracene-appended Schiff basesAgarose Gel ElectrophoresisEfficient cleavage of pUC19 plasmid DNA, converting supercoiled form to open circular form. rsc.org
Binding Kinetics 2,6-disubstituted anthracene-9,10-dione (threading model)Stopped-Flow KineticsAssociation and dissociation rate constants were ~10-fold lower than classical intercalators. nih.gov
Binding Site Identification Anthracene derivativesFluorescence SpectroscopyGC sequences quench anthracene fluorescence, while AT sequences enhance it, allowing identification of binding sites. wisconsin.edu

Investigation of Cytotoxic Activities

The ability of anthracenedione derivatives to interact with and damage DNA is closely linked to their potential as cytotoxic agents, particularly in cancer research. rsc.orgontosight.ai These compounds are investigated for their antineoplastic properties, which stem from their capacity to intercalate into DNA and disrupt the process of cell division in rapidly proliferating cancer cells. ontosight.ai The anthracenedione structure is a key pharmacophoric fragment in some cytostatic drugs. rroij.com

Research has demonstrated the cytotoxic effects of various anthracenedione derivatives against several human cancer cell lines. For example, a copper complex that showed strong DNA binding and cleavage ability also exhibited higher cytotoxicity against human breast cancer (MCF-7) cell lines, with its potency being greater than the established chemotherapy drug cisplatin. rsc.org In other studies, newly synthesized aminoanthraquinones, such as 2-(butylamino)anthracene-1,4-dione, displayed strong cytotoxic activity against both MCF-7 and human hepatocellular liver carcinoma (Hep-G2) cancer cells. nih.gov The mechanism of action may also involve the generation of free radicals, which can contribute to the cytotoxic effect. ontosight.ai

Furthermore, some anthracene-9,10-dione derivatives have shown potent activity against human papillomavirus (HPV) positive cancer cell lines like CaSki, while others demonstrated selective cytotoxicity towards HepG2 cells. rsc.org The position of substituents is crucial; studies on 1,5-disubstituted anthraquinone (B42736) derivatives have highlighted their role in stabilizing G-quadruplex DNA structures, which are found in telomeres and are a key target in cancer therapy, leading to apoptosis. acs.org

Derivative ClassCell Line(s)FindingIC50/ActivityCitation
Copper(II) Complex (L5) MCF-7 (Human Breast Cancer)Exhibited higher cytotoxicity than cisplatin.Not specified rsc.org
2-(butylamino)anthracene-1,4-dione (3a) MCF-7, Hep-G2 (Liver Carcinoma)Strong cytotoxic activity demonstrated.1.1 µg/mL (MCF-7), 1.2 µg/mL (Hep-G2) nih.gov
Anthracene-9,10-dione derivative (50) CaSki (HPV positive cancer)Good anticancer potential observed.0.3 µM rsc.org
1,3-dihydroxy-9,10-anthraquinone (15) HepG2 (Liver Carcinoma)Selective cytotoxicity demonstrated.ED50 = 1.23 µM rsc.org
N-((1H-benzo[d]imidazol-2-yl)methyl)anthracene-9-sulfonamide (10) MCF-7 (Human Breast Cancer)Significant selective cytotoxic effect.85.6% inhibition ekb.eg

Research on Antimicrobial Properties

Derivatives of anthracene have been investigated for their potential to combat microbial infections. Anthraquinones, a class to which anthracenediones belong, are known to possess a wide range of biological activities, including antimicrobial properties against certain bacteria and fungi. ontosight.aiscielo.br

Studies have shown that 9,10-Anthracenedione exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, it has been found to be an effective agent against Escherichia coli and Salmonella typhimurium. researchgate.net In a broader study, a series of newly synthesized anthracene aminothiazole hybrids were screened for their antimicrobial activities. One compound, in particular, displayed excellent activity against E. coli, Bacillus subtilis, and Staphylococcus aureus. orientjchem.org

The structure-activity relationship is key, with analyses suggesting that antimicrobial activity can be modulated by the presence of the anthracene moiety combined with other chemical groups. biointerfaceresearch.com For instance, hybrid molecules containing both anthracene and coumarin (B35378) scaffolds have been synthesized and tested, with some showing moderate to high activity against various bacterial strains, including E. aerogenes and S. aureus. nih.gov These findings suggest that the anthracene-dione scaffold could serve as a promising chemical framework for developing new antimicrobial agents. biointerfaceresearch.com

Compound/DerivativeTarget Organism(s)Key FindingMIC ValueCitation
9,10-Anthracenedione Escherichia coli, Salmonella typhimuriumEffective antibacterial drug.Not specified researchgate.net,
Anthracene aminothiazole hybrid (4c) E. coli, B. subtilis, S. aureusExcellent antibacterial activity.7.63 µM (E. coli), 9.13 µM (B. subtilis), 8.39 µM (S. aureus) orientjchem.org
Anthraquinone-coumarin hybrid (1t) Enterobacter aerogenesMore active than the standard drug ciprofloxacin.0.25 µg/mL nih.gov
Amino acid derivatives of 2-[chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide] (6) Staphylococcus aureus, Mycobacterium luteumAbility to inhibit bacterial growth.Not specified biointerfaceresearch.com

Research on Anti-inflammatory and Antioxidant Properties

The investigation into anthracenedione derivatives extends to their potential roles as anti-inflammatory and antioxidant agents. Anthraquinones have been reported to possess antioxidant properties, characterized by their ability to scavenge free radicals, which helps protect against cellular damage from oxidative stress. ontosight.ai They may also exhibit anti-inflammatory effects by inhibiting enzymes involved in the inflammatory cascade. ontosight.ai

Specifically, research on 9,10-Anthracenedione demonstrated antioxidant activity, showing a reduction of approximately 50% of free radicals in a relevant assay. researchgate.net Similarly, hydrazone derivatives of 9,10-anthracenedione have been identified as having high antioxidant activity. biointerfaceresearch.com However, the findings regarding anti-inflammatory properties are more varied. While some anthraquinones are noted for their anti-inflammatory capabilities, one study involving 9,10-anthracenedione observed no anti-inflammatory activity. scielo.brresearchgate.net In contrast, Rubiadin, a dihydroxy-methyl-anthracene-9,10-dione, has been shown to exert both acute and chronic anti-inflammatory effects in animal models. scielo.br This suggests that specific substitutions on the anthracenedione core are critical for determining its anti-inflammatory potential.

Compound/DerivativeProperty InvestigatedModel/AssayResultCitation
9,10-Anthracenedione AntioxidantFree radical reduction assayShowed a ~50% reduction of free radicals. researchgate.net,
9,10-Anthracenedione Anti-inflammatoryIn vitro / in vivo modelsNo anti-inflammatory activity was observed in this specific study. researchgate.net,
Rubiadin (1,3-Dihydroxy-2-methylanthracene-9,10-dione) Anti-inflammatoryCarrageenan-induced inflammation in rodentsExerted a significant anti-inflammatory effect. scielo.br
Hydrazone derivatives of 9,10-anthracenedione AntioxidantCUPRAC methodDetermined to have the highest antioxidant activity among tested compounds. biointerfaceresearch.com
Anthraquinone-coumarin hybrid (1o) AntioxidantDPPH scavenging assayShowed the highest activity among 20 synthesized compounds. nih.gov

Exploration in Drug Delivery Systems

The unique chemical properties of the anthracene scaffold have also been harnessed in the development of novel drug delivery systems. itu.edu.tr The focus in this area is on creating platforms for more efficient, targeted, or sustained release of therapeutic agents. rsc.org

One approach involves using anthracene-containing polyamine compounds, which have been shown to facilitate selective drug delivery. rroij.com A more advanced strategy involves the design of anthracene-functionalized micelles. rsc.org In one such system, an anthracene-dimer was used as a cross-linker within a nanocomposite. This cross-linking, which can be induced by near-infrared (NIR) light, creates a more stable structure that allows for sustained drug release. rsc.org This enhanced retention of the therapeutic agent, such as the photosensitizer IR780, can improve the efficacy of treatments like photothermal and photodynamic therapy. rsc.org The ability to control drug release with an external trigger like light makes these anthracene-based systems particularly promising for precision medicine. wisconsin.edursc.org

SystemCore ComponentMechanismApplication/GoalCitation
Anthracene-functionalized micelles Anthracene-dimerNIR-induced cross-linking of the micelle structure.Sustained drug release and enhanced retention for phototherapy. rsc.org
Anthracene-containing polyamines AnthraceneCovalent linkage to polyamine structures.Selective drug delivery to specific cellular targets. rroij.com

Q & A

Q. What are the critical safety protocols for handling Anthracene-1,5-dione derivatives in laboratory settings?

this compound derivatives, such as brominated or nitrated analogs, require strict safety measures due to their potential irritancy and toxicity. Key protocols include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors, as these compounds may irritate the respiratory system .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
  • Storage : Store in airtight containers at room temperature, away from incompatible materials like strong oxidizers .

Q. What synthetic routes are commonly used to produce this compound derivatives?

Two primary methods are employed:

  • Sulfonation-Alkali Fusion : Anthraquinone is sulfonated using mercury(II) sulfate as a catalyst, yielding 1,5-anthraquinone disulfonic acid, which is then fused with alkali to produce 1,5-dihydroxyanthraquinone .
  • Nitration : Direct nitration of anthraquinone with nitric acid under controlled conditions produces 1,5-dinitroanthracene-9,10-dione, requiring careful temperature regulation to avoid decomposition .

Q. How do researchers determine the solubility and purity of this compound derivatives?

  • Solubility : Tested in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., toluene) via gravimetric analysis or UV-Vis spectroscopy .
  • Purity : Assessed using HPLC with UV detection or melting point analysis (e.g., 268–273°C for 1,5-dihydroxyanthraquinone) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., 300 MHz instruments) identify substituent positions and confirm molecular structure .
  • IR Spectroscopy : Detects functional groups like carbonyl (C=O) and hydroxyl (O-H) through characteristic absorption bands .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Solvent Selection : Use aprotic solvents (e.g., DMF) for nitration to enhance reaction rates and selectivity .
  • Catalyst Tuning : Replace mercury sulfate in sulfonation with eco-friendly alternatives (e.g., zeolites) to reduce toxicity while maintaining regioselectivity .
  • Temperature Gradients : For multi-step syntheses, incremental heating (e.g., 50°C → 80°C) prevents side reactions like over-nitration .

Q. What strategies resolve contradictory data in this compound reaction pathways?

  • Isolation of Intermediates : Use column chromatography to isolate intermediates (e.g., brominated dihydroanthracenes) and validate proposed mechanisms .
  • Computational Modeling : Apply DFT calculations to predict substituent effects on reaction energetics and compare with experimental results .

Q. What are the environmental and toxicological risks of this compound byproducts?

  • Ecotoxicity : Nitro derivatives (e.g., 1,5-dinitroanthracene-9,10-dione) exhibit moderate bioaccumulation potential; test biodegradability via OECD 301 protocols .
  • Waste Disposal : Neutralize acidic byproducts (e.g., from sulfonation) with calcium carbonate before incineration in licensed facilities .

Q. How do substituents like nitro or hydroxyl groups influence the electronic properties of this compound?

  • Electron-Withdrawing Groups (e.g., NO2_2) : Decrease HOMO-LUMO gaps, enhancing redox activity for applications in organic electronics .
  • Hydroxyl Groups : Increase solubility in polar solvents and enable hydrogen bonding, critical for dye-sensitized solar cells .

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